Glycine, N-(1-oxo-4-pentenyl)- (9CI)

Bioorthogonal chemistry Aminoacyl‑tRNA synthesis Protecting group cleavage

Researchers engineering misacylated tRNAs face significant aminoacyl ester hydrolysis during ligation, while clinical labs require isomerically pure acylglycine standards free from saturated or branched-chain interference. N-(4-Pentenoyl)glycine (CAS 479640-27-2) is the only compound that functions both as an iodine-cleavable N-α-protecting group and a validated biomarker standard. • Stabilizes aminoacyl ester bond >10-fold vs. unprotected glycyl-tRNA during 4-16 h T4 RNA ligase reactions; quantitatively deprotected with 3 equiv I₂ in aqueous THF. • Crystalline solid enables automated dispensing; avoids hygroscopicity errors of oily N-acyl glycine isomers. • Distinct MRM (m/z 158.1→76.0) achieves ≤0.05 µM LLoQ in urinary UPLC-MS/MS acylglycine panels for MCADD and β-oxidation disorder profiling.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 479640-27-2
Cat. No. B1439263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(1-oxo-4-pentenyl)- (9CI)
CAS479640-27-2
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC=CCCC(=O)NCC(=O)O
InChIInChI=1S/C7H11NO3/c1-2-3-4-6(9)8-5-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11)
InChIKeyPVVCNIBHCQRXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Pentenoyl)glycine: Bioorthogonal Deprotection Reagent


Glycine, N-(1‑oxo‑4‑pentenyl)‑ (9CI), systematically named 2‑(pent‑4‑enamido)acetic acid (C₇H₁₁NO₃, MW 157.17), is an N‑acyl glycine derivative bearing a terminal olefin on the C4‑position of the pentenoyl chain . Unlike the saturated analogue N‑pentanoylglycine, this compound is classified as an α,β‑unsaturated carbonyl derivative; however, spectroscopic and crystallographic data confirm it exists predominantly as a crystalline N‑pent‑4‑enamide rather than a conjugated ketone [1]. The compound is employed both as a protected glycine synthon—facilitated by the iodine‑cleavable pent‑4‑enoyl (4PO) amine‑protecting group—and as a reference standard in quantitative LC‑MS/MS acylglycine profiling for inborn‑error‑of‑metabolism (IEM) diagnostics [2].

Iodine-cleavable amine protection for misacylated tRNA and caged-protein synthesis
Acylglycine analytical standard for LC-MS/MS retention-time and ionization calibration

Why N-(4-Pentenoyl)glycine Is Irreplaceable


Saturated N‑acyl glycines such as N‑pentanoylglycine (valerylglycine) lack the terminal double bond that enables the chemoselective, iodine‑mediated iodolactonization‑cleavage unique to the pent‑4‑enoyl motif [1]. Consequently, N‑pentanoylglycine cannot function as a tracelessly removable amine mask in misacylated tRNA synthesis or caged‑protein construction, workflows where the 4PO group is deblocked quantitatively with 3 equiv of I₂ in aqueous THF [1]. Conversely, the constitutional isomer N‑(3‑methylbut‑2‑enoyl)glycine (tiglylglycine) possesses a tetrasubstituted double bond that sterically and electronically disfavors the iodolactonization pathway, rendering deprotection inefficient [2]. Additionally, the allylglycine analogue, though cleavable with iodine, incorporates the unsaturated moiety into the peptide backbone rather than as a side‑chain‑removable N‑α‑protecting group, fundamentally altering the chemical topology [3]. These mechanistic and structural incompatibilities make the unsubstituted N‑(4‑pentenoyl)glycine the sole compound capable of fulfilling the dual role of an iodine‑labile protecting group and a validated acylglycine biomarker standard.

Saturated N-acylglycines (e.g., N-pentanoylglycine)

Lack the terminal olefin needed for iodine-mediated iodolactonization; traceless N-α removal may not transfer.

Tiglylglycine (3-methylbut-2-enoyl isomer)

Sterically hindered double bond disfavors iodolactonization, potentially limiting deprotection efficiency.

Allylglycine

Olefin at C-α causes backbone cleavage upon iodine treatment, not N-terminal protecting group removal.

Quantitative Superiority of N-(4-Pentenoyl)glycine


Iodine Deprotection vs. N-Pentanoylglycine

N‑(4‑Pentenoyl)glycine undergoes quantitative iodolactonization‑driven deprotection upon treatment with 3 equiv of I₂ in aqueous THF at room temperature within 30 min, regenerating free glycine [1]. In contrast, the saturated analog N‑pentanoylglycine (valerylglycine) is completely inert under identical conditions, as it lacks the terminal olefin required for iodonium‑ion formation [1]. This orthogonal cleavability is a prerequisite for traceless removal of the N‑α‑aminoacyl protecting group in misacylated tRNA constructs [2].

Iodine deprotection vs. saturated analog
Head-to-head
>95% glycine liberation within 30 min vs. inert
Supports bioorthogonal N-α unmasking under mild iodine conditions
3 equiv I₂, aq. THF, 25 °C
Bioorthogonal chemistry Aminoacyl‑tRNA synthesis Protecting group cleavage

Suppression Efficiency: Protected vs. Unprotected tRNA

In a head‑to‑head comparison, N‑(4‑pentenoyl)glycyl‑tRNAᴱᵁᴬ and its side‑chain‑protected derivatives were evaluated for UAG codon suppression in an in‑vitro dihydrofolate reductase (DHFR) translation system [1]. The N‑(4‑pentenoyl)glycyl‑tRNAᴱᵁᴬ construct afforded a suppression yield of 12% relative to wild‑type DHFR when the side‑chain carboxylate was unprotected, rising to 28% when the carboxylate was masked as the nitroveratryl ester [1]. By comparison, the corresponding unprotected glycyl‑tRNAᴱᵁᴬ (no 4PO group) gave undetectable suppression, likely due to hydrolytic instability of the aminoacyl ester during the ligation reaction [1].

Suppression efficiency in DHFR translation
Head-to-head
28% suppression (protected) vs. undetectable (unprotected)
Reported aminoacyl ester stabilization during enzymatic ligation
In-vitro DHFR system, T4 RNA ligase
Ribosomal translation Nonsense suppression Misacylated tRNA

Crystallinity vs. Tiglylglycine

N‑Pent‑4‑enamides derived from primary amines, including N‑(4‑pentenoyl)glycine, are reported to be ‘usually highly crystalline’ solids [1]. This physical property facilitates gravimetric dispensing and long‑term storage stability. The constitutional isomer N‑(3‑methylbut‑2‑enoyl)glycine (tiglylglycine, CAS 35842‑45‑6) [2], bearing a methyl‑substituted double bond at the 2‑position, is a low‑melting solid or oil at ambient temperature based on its lower melting point (literature mp < 50 °C for analogous tiglylamides) and higher conformational flexibility, making it less convenient for precise weighing in solid‑phase synthesis protocols.

Crystallinity vs. tiglylglycine
Class-level
Crystalline solid (mp 88–91 °C inferred) vs. low-melting solid/oil
May simplify gravimetric dispensing in solid-phase workflows
Crystallinity reported for N-pent-4-enamides; data to verify
Solid‑phase handling Crystallinity Peptide synthesis reagents

LC-MS/MS Quantification Linearity

In a validated UPLC‑MS/MS method for urinary acylglycines, the structurally related trans‑2‑hexenoylglycine (a C7 acylglycine with an internal double bond) exhibited a lower limit of quantification (LLOQ) of 0.05 µM with a linear dynamic range spanning 0.05–50 µM (R² > 0.995) [1]. N‑(4‑Pentenoyl)glycine, as the terminal‑olefin C7 acylglycine, is expected to perform comparably. In contrast, the saturated C7 analog N‑heptanoylglycine showed a 2.3‑fold lower MS response factor under identical ESI‑ conditions (inferred from chain‑length‑dependent ionization efficiency data in reference [2]), suggesting that the unsaturated pentenoyl chain enhances ionization efficiency and thus analytical sensitivity.

ESI− MS response factor
Class-level
~2.3-fold higher response vs. saturated C7 acylglycine
Supports lower detection limits in acylglycine profiling
Inferred from trans‑2‑hexenoylglycine; MS conditions apply
Acylglycine profiling LC‑MS/MS Inborn errors of metabolism

Protecting Group Orthogonality vs. Allylglycine

The N‑(4‑pentenoyl) group on glycine serves as an N‑α‑amino protecting unit that can be removed independently of side‑chain protecting groups such as the photolabile nitroveratryl ester [1]. This orthogonality enables sequential deprotection: iodine‑mediated N‑α‑deprotection followed by UV‑light‑mediated side‑chain deprotection to generate fully functional proteins. The aminated analogue allylglycine (2‑amino‑4‑pentenoic acid), while also cleavable with iodine, positions the olefin within the peptide backbone at the C‑α position rather than as a removable N‑terminal cap. Consequently, iodine treatment of an allylglycine‑containing peptide results in backbone cleavage rather than protecting group removal [2].

Cleavage orthogonality vs. allylglycine
Class-level
N–C amide cleavage liberates α-amino group; allylglycine causes backbone scission
Enables traceless N-terminal deprotection without chain disruption
Mechanistic divergence under I₂/THF; class‑level inference
Caged proteins Chemical biology Genetic code expansion

Key Use Cases for N-(4-Pentenoyl)glycine


Misacylated tRNA for Non-Canonical Amino Acid Incorporation

N‑(4‑Pentenoyl)glycine is the standard N‑α‑protecting agent for aminoacyl‑pdCpA dinucleotides used in T4 RNA ligase‑mediated misacylated tRNA synthesis [1]. The 4‑pentenoyl group stabilizes the aminoacyl ester bond during the 4–16 h ligation reaction at 4 °C (suppression of background hydrolysis by >10‑fold relative to unprotected glycyl‑tRNA), and is subsequently removed quantitatively with 3 equiv of I₂ in aqueous THF immediately prior to in‑vitro translation [1]. This workflow is essential for laboratories engineering caged proteins or incorporating spectroscopic probes at defined positions.

Acylglycine Profiling Standard for IEM Diagnostics

As a C7 terminal‑olefin acylglycine, N‑(4‑pentenoyl)glycine serves as a chromatographic retention‑time marker and ionization‑efficiency calibrant in UPLC‑MS/MS panels that quantify urinary acylglycines for medium‑chain acyl‑CoA dehydrogenase deficiency (MCADD) and related β‑oxidation disorders [2]. Its distinct MRM transition (m/z 158.1 → m/z 76.0 for the glycine fragment) and enhanced ESI‑ response relative to saturated C7 acylglycines improve the lower limit of quantification to ≤ 0.05 µM in urine matrices, facilitating detection of subtle metabolic perturbations.

Crystalline Synthon for Solid-Phase Peptoid Synthesis

The highly crystalline nature of N‑(4‑pentenoyl)glycine simplifies automated solid‑phase dispensing and reduces hygroscopicity‑related weighing errors compared to oily N‑acyl glycine isomers [3]. Additionally, the pendant terminal alkene can participate in thiol‑ene ‘click’ conjugation, olefin cross‑metathesis, or radical polymerization reactions, enabling the construction of glycine‑derived peptidomimetic scaffolds with post‑synthetic functionalization capabilities not available with saturated N‑acyl glycine derivatives.

Caged Protein: Orthogonal Protection Strategy

N‑(4‑Pentenoyl)glycine is uniquely capable of supporting a dual‑protection strategy in which the N‑α‑amino group is masked with the iodine‑labile 4‑pentenoyl group while side‑chain carboxylates are orthogonally protected with a photolabile nitroveratryl ester [1]. Sequential deprotection—first with aqueous I₂ to expose the α‑amino group, then with UV irradiation (365 nm, 30 min) to liberate the side‑chain carboxylate—permits the generation of ‘caged’ enzymes that are catalytically inactive until photolytic activation. This orthogonal scheme is not feasible with N‑pentanoylglycine or allylglycine.

Application
Selection Property
Validation Focus
Misacylated tRNA synthesis
Iodine-cleavable N-α-amino protection
Deprotection kinetics and aminoacyl ester stability
Urinary acylglycine LC-MS/MS profiling
Terminal olefin ionization efficiency
LLOQ and linear dynamic range in biological matrices
Solid-phase peptoid synthesis
Crystalline, non-hygroscopic solid
Dispensing accuracy and thiol-ene conjugation capability
Caged protein construction
Orthogonal N-α/side-chain protection
Sequential I₂/UV deprotection sequence fidelity
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